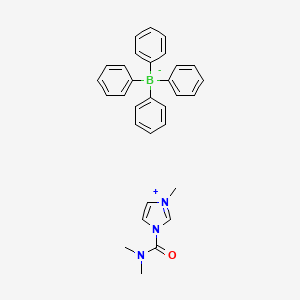![molecular formula C8H8N2OS B11763958 4-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B11763958.png)
4-Amino-2-methylbenzo[d]thiazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylbenzo[d]thiazol-5-ol is a heterocyclic compound that features a benzothiazole ring with an amino group at the 4-position and a methyl group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylbenzo[d]thiazol-5-ol typically involves the reaction of 2-methylbenzothiazole with an appropriate amine source. One common method includes the use of 2-methylbenzothiazole and ammonia under specific conditions to introduce the amino group at the 4-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process may include steps such as heating, refluxing, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylbenzo[d]thiazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2-methylbenzo[d]thiazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbenzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylbenzothiazole: Similar structure but lacks the hydroxyl group.
4-Methylbenzothiazol-2-amine: Similar structure but lacks the amino group at the 4-position.
Uniqueness
4-Amino-2-methylbenzo[d]thiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups on the benzothiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
4-amino-2-methyl-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C8H8N2OS/c1-4-10-8-6(12-4)3-2-5(11)7(8)9/h2-3,11H,9H2,1H3 |
InChI Key |
MRNSXCQOUJKCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)




![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol](/img/structure/B11763922.png)

![6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11763934.png)


![4,5-Difluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B11763951.png)
